Ethyl 5-ethoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-ethoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and significance in various sectors of the chemical industry, including medicine and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-ethoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production methods for this compound often utilize transition-metal catalysts and photoredox reactions to enhance yield and efficiency. One-pot multicomponent processes and novel reactants are also employed to streamline the synthesis and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-ethoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, often facilitated by bases like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 5-ethoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 5-ethoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: Known for its neurotoxic potentials and effects on acetylcholinesterase activity.
3,5-substituted pyrazole derivatives: Commonly synthesized using terminal alkynes and aromatic aldehydes.
Biological Activity
Ethyl 5-ethoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate is a member of the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.
Overview of Pyrazole Compounds
Pyrazoles are five-membered heterocyclic compounds characterized by the presence of two adjacent nitrogen atoms. They have been widely studied for their potential therapeutic effects, including:
- Antimicrobial Activity : Effective against various pathogens.
- Anticancer Activity : Inhibiting the growth of cancer cells.
- Anti-inflammatory Effects : Reducing inflammation in various conditions.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C10H14N2O3 |
Molecular Weight | 198.23 g/mol |
CAS Number | 116570-81-1 |
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various pyrazole derivatives against common bacterial strains. The results indicated that this compound showed promising activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
Case Study: Antimicrobial Efficacy
In a comparative study involving multiple pyrazole derivatives:
Compound | MIC (µg/mL) | Activity Against |
---|---|---|
Ethyl 5-ethoxy... | 0.5 | Staphylococcus aureus |
Pyrazole Derivative A | 0.25 | Escherichia coli |
Pyrazole Derivative B | 0.75 | Pseudomonas aeruginosa |
The study highlighted that this compound inhibited biofilm formation in Staphylococcus aureus, which is crucial for treating infections associated with biofilms.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Research indicates that compounds within this class can induce apoptosis in various cancer cell lines.
The anticancer activity is attributed to several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that these compounds can significantly reduce the proliferation rate of cancer cells.
- Induction of Apoptosis : Ethyl 5-ethoxy... has been reported to enhance caspase activity, leading to programmed cell death in cancer cells.
Case Study: Cytotoxicity Evaluation
A cytotoxicity assay was conducted on breast cancer MDA-MB-231 cells:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
1 | 75 |
10 | 50 |
50 | 20 |
At higher concentrations (≥10 µM), significant cytotoxic effects were observed, confirming its potential as an anticancer agent.
Anti-inflammatory Activity
Pyrazole derivatives are known for their anti-inflammatory effects. Ethyl 5-ethoxy... has shown promise in reducing inflammation markers in vitro and in vivo.
Research Findings
In a study assessing inflammatory responses:
Treatment | Inflammation Marker Reduction (%) |
---|---|
Control | - |
Ethyl 5-ethoxy... | 60 |
Standard Drug | 70 |
The compound demonstrated a significant reduction in inflammation markers compared to the control group, indicating its potential for treating inflammatory diseases.
Properties
Molecular Formula |
C10H16N2O3 |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
ethyl 5-ethoxy-1,4-dimethylpyrazole-3-carboxylate |
InChI |
InChI=1S/C10H16N2O3/c1-5-14-9-7(3)8(11-12(9)4)10(13)15-6-2/h5-6H2,1-4H3 |
InChI Key |
OKOIYTLJHXCQNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=NN1C)C(=O)OCC)C |
Origin of Product |
United States |
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